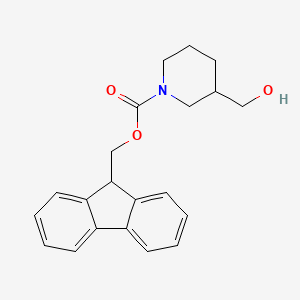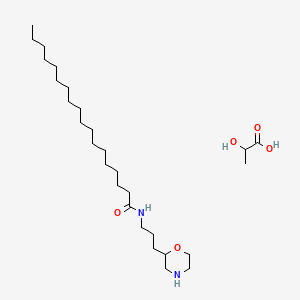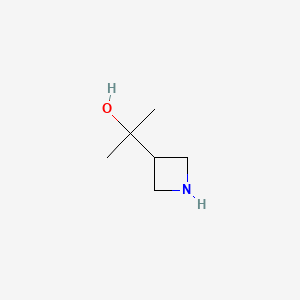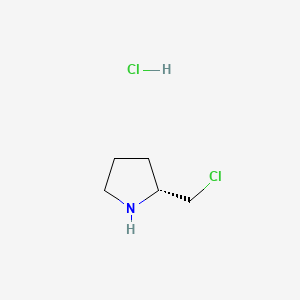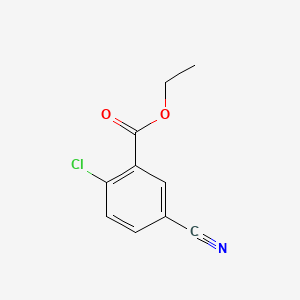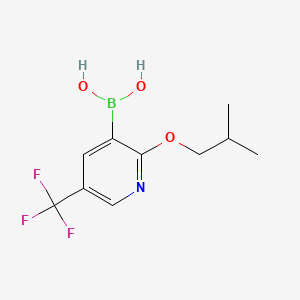
2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid” is a chemical compound with the molecular weight of 263.02 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . Another study discussed the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The IUPAC name for this compound is 2-isobutoxy-5-(trifluoromethyl)-3-pyridinylboronic acid . The InChI code for this compound is 1S/C10H13BF3NO3/c1-6(2)5-18-9-8(11(16)17)3-7(4-15-9)10(12,13)14/h3-4,6,16-17H,5H2,1-2H3 .Aplicaciones Científicas De Investigación
Organic Synthesis
2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid: is a valuable building block in organic synthesis. It is particularly useful in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules . The boronic acid moiety of this compound reacts with various halides or pseudohalides in the presence of a palladium catalyst, leading to the formation of biaryl compounds, which are core structures in many pharmaceuticals and organic materials.
Agrochemical Research
In the field of agrochemistry, this compound serves as an intermediate for the synthesis of various agrochemical products . Its reactivity with other organic compounds can lead to the development of new pesticides and herbicides, contributing to more efficient and targeted agricultural practices .
Pharmaceutical Research
The trifluoromethyl group in 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid is of particular interest in pharmaceutical research. This group is known for its ability to improve the metabolic stability and bioavailability of therapeutic agents. As such, this compound can be used to synthesize novel drug candidates with enhanced pharmacokinetic properties .
Dyestuff Field
In the dyestuff industry, boronic acids are used to create colorants and pigments for various applications. The specific structure of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid could potentially be utilized to develop new dyes with unique properties, such as increased stability or novel color spectra .
Material Science
This compound’s utility extends to material science, where it can be used to create new polymeric materials. The boronic acid group can form reversible covalent bonds with diols, leading to dynamic polymer networks. These materials have potential applications in self-healing materials, responsive surfaces, and drug delivery systems .
Chemical Synthesis
Lastly, 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid is an important intermediate in chemical synthesis. It can be used to prepare various boronate esters and other derivatives, which are essential in the development of catalysts, reagents, and synthetic methods that facilitate a wide range of chemical transformations .
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis.
Pharmacokinetics
This compound is reported to be slightly soluble in water , which may affect its absorption and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid . Factors such as pH, temperature, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets.
Propiedades
IUPAC Name |
[2-(2-methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3NO3/c1-6(2)5-18-9-8(11(16)17)3-7(4-15-9)10(12,13)14/h3-4,6,16-17H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIVHYIBMDZMCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC(C)C)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681616 |
Source


|
| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid | |
CAS RN |
1218790-68-1 |
Source


|
| Record name | B-[2-(2-Methylpropoxy)-5-(trifluoromethyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

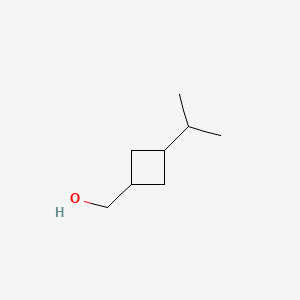

![8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B594505.png)


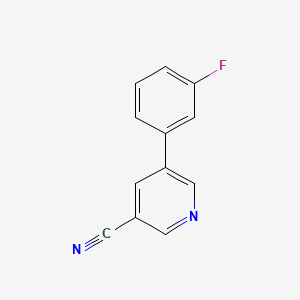
![Ethanone, 1-[3-(1-methylethenyl)oxiranyl]-, cis- (9CI)](/img/no-structure.png)

